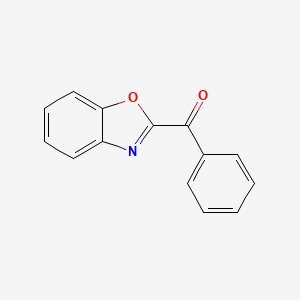
1,3-Benzoxazol-2-yl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxazol-2-yl(phenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-aminophenol and benzoyl chloride
Solvent: Toluene or dichloromethane
Catalyst: Base such as sodium hydroxide or potassium carbonate
Temperature: Room temperature to 110°C
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts are often employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxazolyl carboranes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1,3-Benzoxazol-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-yl(phenyl)methanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it can inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
1,3-Benzoxazol-2-yl(phenyl)methanone can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H |
InChI Key |
JFBYNWHTOFMZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















